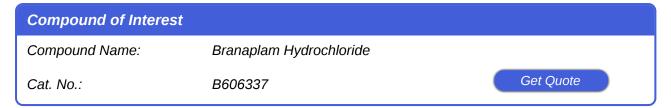


Unraveling the Pharmacokinetics of Branaplam Hydrochloride in Preclinical Animal Models

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Branaplam hydrochloride (formerly known as LMI070 or NVS-SM1) is a small molecule RNA splicing modulator that has been investigated for the treatment of spinal muscular atrophy (SMA) and Huntington's disease. As an orally bioavailable and brain-penetrant compound, understanding its pharmacokinetic profile in preclinical animal models is crucial for predicting its behavior in humans and for designing effective clinical trials. This technical guide provides a comprehensive overview of the available pharmacokinetic data for branaplam in mice, rats, and dogs, including detailed experimental protocols and a summary of key quantitative parameters.

Pharmacokinetic Profile of Branaplam

Pharmacokinetic studies in animal models have been instrumental in characterizing the absorption, distribution, metabolism, and excretion (ADME) of branaplam. These studies have consistently demonstrated that branaplam is orally available and effectively penetrates the central nervous system.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of branaplam observed in various animal models.

Table 1: Single-Dose Pharmacokinetics of Branaplam in Mice



Parameter	Dose & Route	Value	Units	Reference
AUC	1 mg/kg IV & 3 mg/kg PO	3.03	μM·h	[1]
Clearance (CL)	1 mg/kg IV & 3 mg/kg PO	25	mL/min/kg	[1]

Table 2: Branaplam Concentrations in Animal Models Following Repeated Oral Administration



Specie s	Model	Dose (mg/kg /day)	Durati on	Tissue	Conce ntratio n (ng/mL or ng/g)	Brain- to- Plasm a Ratio	CSF- to- Plasm a Ratio	Refere nce
Mouse	SMNΔ7	1	35 or 49 days	Plasma	105	2.8	-	[2]
Brain	294	[2]						
3	Plasma	342	4.3	[2]	_			
Brain	1471	[2]						
Rat	Juvenil e Wistar Hannov er	0.25	26 weeks	Plasma	29.8	2.6	-	[2]
Brain	77.5	[2]						
0.75	Plasma	104	2.8	[2]				
Brain	291	[2]			-			
2.5	Plasma	441	3.1	[2]				
Brain	1367	[2]			-			
Dog	Juvenil e Beagle	0.25	13 weeks	Plasma	26.8	8.9	0.17	[2]
Brain	238	[2]						
CSF	4.56	[2]						
0.75	Plasma	76.5	9.9	0.17	[2]			
Brain	757	[2]						



CSF	13.0	[2]	_		
2	Plasma	251	9.8	0.16	[2]
Brain	2460	[2]			
CSF	40.2	[2]	_		

Experimental Methodologies

The pharmacokinetic data presented in this guide were generated using standardized and well-documented experimental protocols.

Animal Models

- Mice: SMNΔ7 neonatal mice, a model for spinal muscular atrophy, were used to assess branaplam's efficacy and pharmacokinetics in a disease-relevant context.[2]
- Rats: Juvenile Wistar Hannover rats were utilized for longer-term toxicity and pharmacokinetic studies.[2]
- Dogs: Juvenile Beagle dogs were employed for pharmacokinetic and safety assessments, providing data from a larger animal model.[2]

Dosing and Administration

In the reported studies, branaplam was administered orally.[1][2]

- Single-Dose Studies: A combination of intravenous (1 mg/kg) and oral (3 mg/kg)
 administration was used in mice to determine key pharmacokinetic parameters such as AUC
 and clearance.[1]
- Repeated-Dose Studies:
 - Mice: Daily oral doses of 1 and 3 mg/kg/day were administered for 35 or 49 days.
 - Rats: Daily oral doses of 0.25, 0.75, and 2.5 mg/kg/day were given for 26 consecutive weeks, starting at postnatal day 7.[2]



 Dogs: Daily oral doses of 0.25, 0.75, and 2 mg/kg/day were administered for 13 consecutive weeks, starting at postnatal day 28.[2]

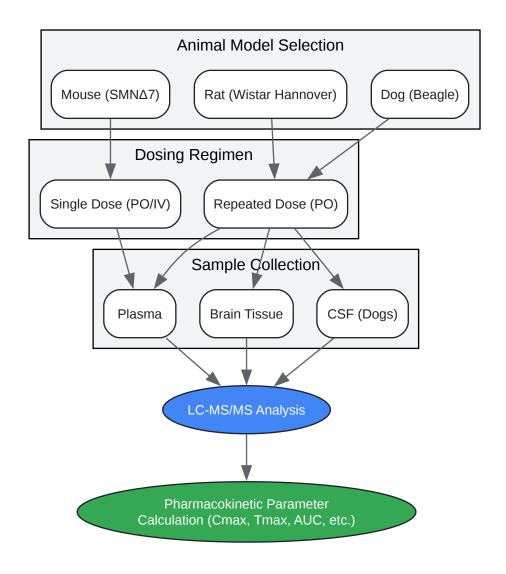
Sample Collection and Analysis

- Sample Collection:
 - Mice: Plasma and brain tissue were collected 4 hours after the last dose in repeated-dose studies.[2]
 - Rats: Plasma and brain tissue were collected 24 hours after the last dose in repeateddose studies.[2]
 - Dogs: Plasma, brain, and cerebrospinal fluid (CSF) were collected 24 hours after the last dose in repeated-dose studies.[2]
- Analytical Methods: While specific details are limited in the available literature, the
 quantification of branaplam concentrations in biological matrices is typically performed using
 sensitive bioanalytical techniques such as liquid chromatography-tandem mass spectrometry
 (LC-MS/MS).

Visualizing Experimental Processes Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the general workflow for conducting pharmacokinetic studies of branaplam in animal models.





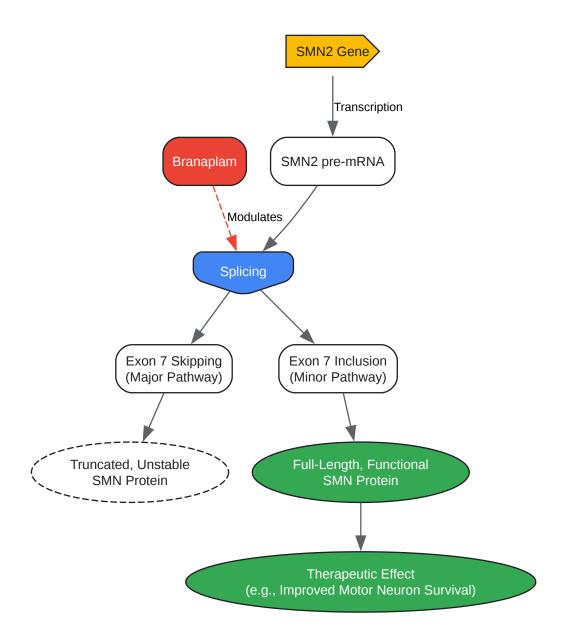
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Caption: A generalized workflow for the pharmacokinetic evaluation of branaplam in preclinical animal models.

Signaling Pathway and Mechanism of Action

Branaplam's therapeutic effect stems from its ability to modulate the splicing of pre-messenger RNA (pre-mRNA). In the context of SMA, it specifically targets the Survival of Motor Neuron 2 (SMN2) gene.





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Caption: Mechanism of action of branaplam in modulating SMN2 pre-mRNA splicing to produce functional SMN protein.

Conclusion

The preclinical pharmacokinetic studies of **branaplam hydrochloride** in mice, rats, and dogs have established its oral bioavailability and ability to penetrate the central nervous system. The provided quantitative data on plasma, brain, and CSF concentrations, alongside key parameters like AUC and clearance, offer valuable insights for drug development professionals.



The detailed experimental protocols serve as a foundation for designing further non-clinical and clinical investigations. This comprehensive technical guide consolidates the available information to support the continued research and development of branaplam and other small molecule splicing modulators.

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- 2. Orally administered branaplam does not impact neurogenesis in juvenile mice, rats, and dogs PMC [pmc.ncbi.nlm.nih.gov]
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